2-Bromo-4-iodo-3-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-iodo-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3IN. It is a crystalline solid that is typically colorless or light yellow. This compound is of interest due to its unique combination of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-3-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and iodination of 3-(trifluoromethyl)pyridine. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typically used.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridine derivatives.
Scientific Research Applications
2-Bromo-4-iodo-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-3-(trifluoromethyl)pyridine depends on its application. In chemical reactions, the presence of the bromine and iodine atoms allows for selective functionalization, while the trifluoromethyl group can influence the compound’s electronic properties, making it more reactive or stable under certain conditions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Iodo-4-(trifluoromethyl)pyridine
- 4-Bromo-3-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-4-iodo-3-(trifluoromethyl)pyridine is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and properties that are not observed in compounds with only one or two of these substituents. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications.
Properties
IUPAC Name |
2-bromo-4-iodo-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYMLPNIVSUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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